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Compound of Interest

Compound Name: 5-(3-Azidopropyl)uridine

Cat. No.: B15584419 Get Quote

Introduction

5-(3-Azidopropyl)uridine triphosphate (N₃pUTP) is a modified uridine analog that can be

enzymatically incorporated into RNA transcripts during in vitro transcription (IVT) using

bacteriophage RNA polymerases, such as T7, T3, or SP6. The presence of the azide moiety on

the uridine base allows for the post-transcriptional modification of the RNA through highly

specific and efficient bioorthogonal "click chemistry" reactions. This enables the site-specific

introduction of a wide variety of functional groups, including fluorescent dyes, biotin, and cross-

linking agents, making it an invaluable tool for researchers in molecular biology, drug

development, and diagnostics.

Key Applications

Fluorescent Labeling of RNA: Azide-modified RNA can be readily labeled with fluorescent

dyes containing a compatible alkyne or strained cyclooctyne group. This is instrumental for

studying RNA localization, trafficking, and dynamics within cells, as well as for developing

RNA-based diagnostic probes.

Immobilization and Purification of RNA: The azide handle allows for the immobilization of

RNA onto surfaces or beads functionalized with alkynes, facilitating the study of RNA-protein

and RNA-small molecule interactions, as well as the development of affinity purification

methods.
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Cross-linking Studies: Introduction of cross-linking agents to azide-modified RNA can help

elucidate the three-dimensional structure of RNA and identify its binding partners in complex

biological systems.

Therapeutic RNA Development: The ability to attach specific ligands or delivery vehicles to

therapeutic RNAs, such as siRNAs and mRNAs, can enhance their stability, targeting, and

cellular uptake.

Quantitative Data Summary

The efficiency of in vitro transcription and subsequent labeling is dependent on several factors,

including the ratio of N₃pUTP to UTP, the specific RNA polymerase used, and the sequence of

the DNA template. Below are tables summarizing key quantitative data for the use of 5-(3-
Azidopropyl)uridine.

Table 1: In Vitro Transcription Yield with 5-Azido-C3-UTP

N₃pUTP:UTP Ratio Expected Relative Yield Recommended Use

0:100 (Control) 100% Unmodified RNA synthesis.

25:75 High

Optimal balance between

labeling and reaction efficiency

for most templates.[1]

35:65 Good

Recommended for a good

balance of yield and

modification density.[2]

50:50 Moderate
Higher modification density,

may result in lower yields.[1]

>50:50 Low

Not recommended due to

significant reduction in

transcription efficiency.[1]

Table 2: Click Chemistry Labeling Efficiency
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Click Reaction
Type

Reagents
Typical Labeling
Efficiency

Key Features

CuAAC

Alkyne-probe,

Copper(I) catalyst

(e.g., CuSO₄ +

Sodium Ascorbate),

Ligand (e.g., THPTA)

>90%

Fast and efficient, but

the copper catalyst

can be cytotoxic and

may cause RNA

degradation.[3]

SPAAC

Strained cyclooctyne

probe (e.g., DBCO,

DIBO)

Nearly 100%

Copper-free,

biocompatible, and

ideal for live-cell

imaging and

applications where

RNA integrity is

critical.[4]

Experimental Protocols
Protocol 1: In Vitro Transcription with 5-(3-Azidopropyl)uridine Triphosphate (N₃pUTP)

This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. The

reaction can be scaled as needed.

Materials:

Linearized DNA template with a T7 promoter (0.5-1.0 µg)

Nuclease-free water

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)

100 mM DTT

10 mM ATP solution

10 mM CTP solution
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10 mM GTP solution

10 mM UTP solution

10 mM 5-(3-Azidopropyl)uridine triphosphate (N₃pUTP) solution

T7 RNA Polymerase (e.g., 50 U/µL)

RNase Inhibitor (e.g., 40 U/µL)

Procedure:

Thaw all components on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.

In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the

following order:

Component Volume (for 20 µL reaction) Final Concentration

Nuclease-free water Up to 20 µL -

10x Transcription Buffer 2 µL 1x

100 mM DTT 1 µL 5 mM

10 mM ATP 2 µL 1 mM

10 mM CTP 2 µL 1 mM

10 mM GTP 2 µL 1 mM

10 mM UTP 1.3 µL 0.65 mM

10 mM N₃pUTP 0.7 µL 0.35 mM

Linearized DNA Template X µL (0.5-1.0 µg) 25-50 ng/µL

RNase Inhibitor 1 µL 2 U/µL

T7 RNA Polymerase 1 µL 2.5 U/µL

Total Volume 20 µL
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Mix the components gently by pipetting up and down, and then centrifuge briefly to collect

the reaction at the bottom of the tube.

Incubate the reaction at 37°C for 2-4 hours. For some templates, a longer incubation may

increase the yield.

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at

37°C for 15 minutes.

Proceed to RNA purification.

Protocol 2: Purification of Azide-Modified RNA

This protocol describes a standard spin-column-based purification method.

Materials:

RNA cleanup spin columns and collection tubes

Buffer RLT or similar lysis/binding buffer

Ethanol (70% and 100%)

Nuclease-free water

Procedure:

Add 350 µL of Buffer RLT to the 20 µL transcription reaction and mix well.

Add 250 µL of 100% ethanol and mix by pipetting.

Transfer the sample to an RNA cleanup spin column placed in a collection tube.

Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.

Add 500 µL of a wash buffer (e.g., Buffer RPE) to the column.

Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
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Repeat the wash step with 500 µL of 70% ethanol.

Centrifuge the empty column at maximum speed for 1 minute to dry the membrane.

Place the column in a clean 1.5 mL nuclease-free microcentrifuge tube.

Add 30-50 µL of nuclease-free water directly to the center of the column membrane.

Incubate for 1 minute at room temperature, then centrifuge at maximum speed for 1 minute

to elute the RNA.

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-

Modified RNA

This protocol is for labeling purified azide-modified RNA with an alkyne-containing fluorescent

dye.

Materials:

Purified azide-modified RNA (e.g., 1 µg in nuclease-free water)

Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)

5x Copper(I) ligand solution (e.g., 5 mM THPTA in water)

100 mM Copper(II) sulfate (CuSO₄) solution

500 mM Sodium ascorbate solution (prepare fresh)

Nuclease-free water

Procedure:

In a nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:
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Component Volume (for 20 µL reaction) Final Concentration

Purified Azide-RNA X µL (1 µg) ~0.5-1 µM

Alkyne-fluorescent dye 1 µL 0.5 mM

5x Copper(I) ligand 4 µL 1x (1 mM)

100 mM CuSO₄ 1 µL 5 mM

500 mM Sodium Ascorbate 1 µL 25 mM

Nuclease-free water Up to 20 µL -

Total Volume 20 µL

Mix gently by pipetting.

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Purify the labeled RNA using a spin column or ethanol precipitation to remove unreacted dye

and catalyst.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified

RNA

This protocol is for the copper-free labeling of purified azide-modified RNA with a strained

alkyne-containing fluorescent dye (e.g., DBCO-dye).

Materials:

Purified azide-modified RNA (e.g., 1 µg in nuclease-free water)

DBCO-fluorescent dye (e.g., 10 mM stock in DMSO)

10x PBS buffer (pH 7.4)

Nuclease-free water

Procedure:
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In a nuclease-free microcentrifuge tube, prepare the following reaction mixture:

Component Volume (for 20 µL reaction) Final Concentration

Purified Azide-RNA X µL (1 µg) ~0.5-1 µM

DBCO-fluorescent dye 2 µL 1 mM

10x PBS 2 µL 1x

Nuclease-free water Up to 20 µL -

Total Volume 20 µL

Mix gently by pipetting.

Incubate the reaction at 37°C for 1-4 hours, protected from light.

Purify the labeled RNA using a spin column or ethanol precipitation to remove the unreacted

dye.

Troubleshooting
Table 3: Troubleshooting Guide for In Vitro Transcription with N₃pUTP
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Problem Possible Cause Suggested Solution

Low or no RNA yield 1. Degraded DNA template.

1. Verify template integrity on

an agarose gel. Use high-

quality, purified template.

2. RNase contamination.

2. Use RNase-free reagents

and consumables. Include an

RNase inhibitor in the reaction.

3. Inactive T7 RNA

Polymerase.

3. Use a fresh aliquot of

enzyme. Perform a control

reaction with unmodified UTP.

4. High percentage of N₃pUTP

inhibiting the polymerase.

4. Reduce the N₃pUTP:UTP

ratio. Start with a 25:75 ratio

and optimize.[1]

RNA transcript is shorter than

expected

1. Premature termination of

transcription.

1. Lower the incubation

temperature to 30°C. Increase

the concentration of the

limiting nucleotide.

2. Template linearization was

incomplete or incorrect.

2. Confirm complete

linearization of the plasmid on

an agarose gel. Use restriction

enzymes that generate 5'

overhangs or blunt ends.

Low labeling efficiency in click

reaction
1. Inefficient click reaction.

1. For CuAAC, use a freshly

prepared sodium ascorbate

solution. Optimize the

concentration of the copper

ligand. For SPAAC, increase

the incubation time or the

concentration of the DBCO-

reagent.

2. Degradation of azide-

modified RNA.

2. Handle RNA in an RNase-

free environment. For CuAAC,

minimize reaction time and
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consider using a copper ligand

that protects RNA from

degradation.[3]

Visualizations
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Figure 1. Experimental workflow for the synthesis and labeling of azide-modified RNA.
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Click Chemistry Functionalization

5-(3-Azidopropyl)uridine
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Figure 2. Logical relationship for the generation and functionalization of azide-modified RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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